4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride
Description
Substituent Position Effects
- 3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride : The 3-substituted isomer exhibits a distorted boat conformation due to steric clash between the phenoxy group and piperidine hydrogens.
- 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride : Lacking the methylene spacer, this derivative shows reduced conformational flexibility and stronger hydrogen bonding to chloride.
Functional Group Comparisons
- N-Acylpiperidines : Electron-withdrawing acyl groups increase pseudoallylic strain, favoring axial substituents. In contrast, the protonated nitrogen here stabilizes equatorial orientations.
- 4-Methylpiperidine derivatives : Methyl substitution enhances lipophilicity but reduces hydrogen-bonding capacity compared to the phenoxy-methyl group.
Properties
IUPAC Name |
4-[(2-chloro-4-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12;/h3-4,9,12,16H,2,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOYXOJKNDHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a chloroethylphenoxy group, which contributes to its biological activity. The molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.
Research indicates that this compound interacts with several neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism primarily involves modulation of dopamine receptors, specifically the D3 receptor subtype, which is implicated in neuropsychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Agonism : The compound exhibits selective agonistic activity towards D3 dopamine receptors, promoting β-arrestin translocation and G protein activation, which are critical for neuroprotective effects .
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby potentially increasing the availability of key neurotransmitters like dopamine .
Biological Activity Spectrum
The biological activity of this compound can be assessed through various assays that evaluate its effects on different biological targets:
| Target | Effect | Assay Type |
|---|---|---|
| D3 Dopamine Receptor | Agonist activity | β-arrestin recruitment |
| Enzymes (e.g., MAO) | Inhibition | Enzyme activity assays |
| Ion Channels | Modulation | Electrophysiological assays |
| Transport Systems | Inhibition or activation | Transport assays |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound through various experimental models:
- Neuroprotection Studies : In animal models of neurodegeneration (e.g., MPTP-induced models), this compound has demonstrated protective effects against dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Behavioral Studies : Behavioral assays in rodents have indicated that administration of this compound can improve symptoms associated with anxiety and depression, likely due to its action on the dopaminergic system .
- In Silico Studies : Computational modeling has predicted a broad spectrum of biological activities for this compound, including potential applications in treating cancer and other CNS disorders. These predictions were made using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) .
Scientific Research Applications
Medicinal Chemistry
4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses :
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties, particularly against Mycobacterium tuberculosis. Research has shown that similar piperidine derivatives can effectively inhibit the growth of this pathogen, which is crucial given the global burden of tuberculosis .
- Neurological Applications : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds raises interest in its effects on mood and cognition.
Biological Research
The compound is being studied for its interactions with biological receptors and enzymes. This research aims to elucidate its role in modulating cellular pathways.
Mechanisms of Action :
- Receptor Binding : Studies suggest that the compound may bind to specific G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and pain perception .
- Cell Signaling Modulation : The compound may affect cell signaling pathways that regulate gene expression and cellular metabolism, potentially leading to therapeutic effects in conditions characterized by dysregulated signaling .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study highlighted the compound's potential for development into a novel treatment option for tuberculosis, especially in patients resistant to conventional therapies .
Case Study 2: Neurological Effects
Research examining the effects of piperidine derivatives on neuronal cultures indicated that compounds like this compound could promote neurite outgrowth and exhibit anti-inflammatory properties. These findings suggest its potential use in neurodegenerative diseases where inflammation plays a key role .
Comparison with Similar Compounds
Structural Comparison
The target compound differs from analogs in the substitution pattern on the phenoxy group and the nature of the piperidine substituent. Key structural analogs include:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Notes:
Implications :
Preparation Methods
Synthesis of 2-Chloro-4-(chloromethyl)phenol Intermediate
A key intermediate in the synthesis is 2-chloro-4-(chloromethyl)phenol or analogs. According to patent CN102304082A, the preparation involves:
- Starting from 2-chloro-4-methylpyridine or related chloropyridines.
- Chloromethylation using sulfuryl chloride (SO2Cl2) as the chloromethylating agent.
- Radical initiators such as benzoyl peroxide are used to initiate the chloromethylation under controlled temperature (2-8 hours at 80-110 °C).
- The reaction is conducted in solvents like carbon tetrachloride or DMF.
- After reaction, the mixture is neutralized with saturated sodium bicarbonate, and the product is isolated by vacuum distillation or extraction.
This step yields the chloromethyl intermediate with yields reported around 79% under optimized conditions.
Coupling with Piperidine
The chloromethyl intermediate is then reacted with piperidine to form the desired ether linkage:
- Using potassium carbonate as a base and DMF as solvent, the chloromethyl compound is condensed with piperidine.
- The reaction is refluxed at 80-110 °C for 5-15 hours.
- After cooling, the reaction mixture is neutralized to pH 8-9 using saturated sodium bicarbonate.
- Extraction with ethyl acetate and drying over anhydrous magnesium sulfate yields the crude product.
- The product is purified by distillation or recrystallization.
- The yield of 4-[(2-chloro-4-ethylphenoxy)methyl]piperidine is reported to be approximately 90% under these conditions.
Formation of Hydrochloride Salt
To enhance stability and facilitate handling, the free base is converted into its hydrochloride salt:
- The piperidine derivative is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution under cooling.
- The salt precipitates out and is collected by filtration.
- The product is dried under vacuum to yield this compound with high purity.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloromethylation | SO2Cl2, Benzoyl peroxide, CCl4 or DMF | 80-110 | 2-8 | ~79 | Radical initiation, pH adjusted post-reaction |
| 2 | Nucleophilic substitution | Piperidine, K2CO3, DMF | 80-110 | 5-15 | ~90 | Reflux, neutralization, extraction |
| 3 | Salt formation | HCl gas or HCl solution, solvent (EtOH) | 0-25 | 1-2 | Quantitative | Precipitation and drying |
Detailed Research Findings
- The use of potassium carbonate as a base effectively scavenges HCl formed during nucleophilic substitution, driving the reaction to completion.
- DMF is preferred as a solvent due to its high polarity and ability to dissolve both organic and inorganic reagents, improving reaction rates and yields.
- Radical initiators such as benzoyl peroxide are critical in the chloromethylation step to generate chloromethyl radicals, ensuring selective substitution at the methyl position without over-chlorination.
- The hydrochloride salt form improves the compound’s water solubility and stability, which is advantageous for pharmaceutical formulation.
- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions such as over-chlorination or polymerization.
Q & A
Q. What are the established synthetic routes for 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride?
The synthesis of piperidine derivatives typically involves multi-step reactions. A common approach includes:
- Nucleophilic substitution : Reacting a piperidine precursor (e.g., 4-hydroxypiperidine) with a halogenated aryl ether (e.g., 2-chloro-4-ethylphenol) in the presence of a base like sodium hydride or triethylamine to form the ether linkage .
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purification : Column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Q. How is the molecular structure of this compound validated?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions (e.g., phenoxy methyl group at C4 of piperidine) and aromatic proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHClNO) and fragmentation patterns .
- X-ray crystallography : Optional for absolute stereochemical determination in chiral analogs .
Q. What safety protocols are critical during handling?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the phenoxy-piperidine bond under acidic conditions?
The ether linkage may undergo hydrolysis via:
- Acid-catalyzed cleavage : Protonation of the oxygen atom weakens the C–O bond, leading to bond rupture. Kinetic studies (pH 1–3) and LC-MS monitoring of degradation products (e.g., free phenol) are recommended .
- Competing pathways : Steric hindrance from the 2-chloro and 4-ethyl groups on the aryl ring can slow hydrolysis compared to unsubstituted analogs .
Q. Which analytical methods resolve impurities in bulk synthesis?
Impurity profiling involves:
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients separate byproducts (e.g., unreacted starting materials or dechlorinated derivatives) .
- Ion chromatography : Detects residual chloride ions from incomplete salt formation .
- Thermogravimetric analysis (TGA) : Monitors hygroscopicity and decomposition temperatures (>200°C) .
Q. How to address contradictions in toxicity data across literature sources?
Discrepancies may arise from:
- Varied test systems : Compare acute toxicity (e.g., LD in rodents) with in vitro cytotoxicity (e.g., IC in HepG2 cells) .
- Purity differences : Impurities like residual solvents (e.g., dichloromethane) can skew results; validate purity via GC-MS .
- Species-specific metabolism : Conduct metabolic stability assays using liver microsomes from multiple species .
Q. What strategies assess the compound’s biological activity in neurological targets?
- Receptor binding assays : Screen for affinity at σ-1 receptors or NMDA antagonists using radiolabeled ligands (e.g., H-DTG) .
- Functional assays : Electrophysiology (patch-clamp) evaluates ion channel modulation in neuronal cell lines .
- In vivo models : Test anti-nociceptive effects in murine neuropathic pain models (e.g., sciatic nerve ligation) .
Q. How to evaluate environmental degradation pathways?
- Photolysis studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation via HPLC-MS/MS .
- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown .
- Soil adsorption : Determine K values using batch equilibrium methods to predict mobility .
Q. What challenges arise during scale-up from lab to pilot plant?
Q. How do structural modifications influence pharmacological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
